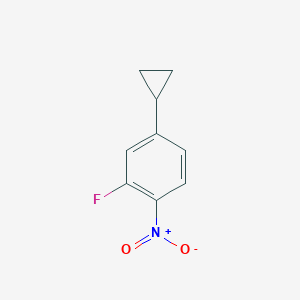

4-Cyclopropyl-2-fluoro-1-nitrobenzene

Descripción general

Descripción

4-Cyclopropyl-2-fluoro-1-nitrobenzene is a chemical compound with the molecular formula C9H8FNO2 . It is a solid substance with a molecular weight of 181.17 .

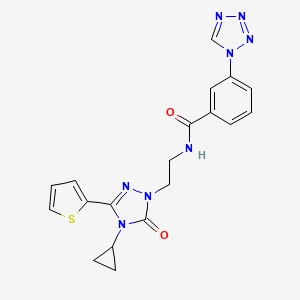

Molecular Structure Analysis

The molecular structure of 4-Cyclopropyl-2-fluoro-1-nitrobenzene consists of a benzene ring substituted with a cyclopropyl group, a fluorine atom, and a nitro group . The exact positions of these substituents on the benzene ring can be inferred from the name of the compound.Chemical Reactions Analysis

While specific chemical reactions involving 4-Cyclopropyl-2-fluoro-1-nitrobenzene are not available, similar compounds undergo nucleophilic aromatic substitution reactions . In these reactions, a nucleophile attacks the aromatic ring, leading to the substitution of one group by another.Physical And Chemical Properties Analysis

4-Cyclopropyl-2-fluoro-1-nitrobenzene is a solid substance . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación

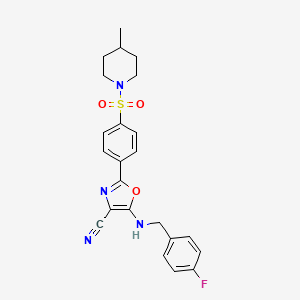

Synthesis and Binding Affinity

4-Cyclopropyl-2-fluoro-1-nitrobenzene derivatives exhibit significant binding affinity to GABAA/benzodiazepine receptors. A study by Tenbrink et al. (1994) described the synthesis of compounds like 1a, which begins with the addition of DL-glutamic acid to 1-fluoro-2-nitrobenzene, eventually leading to compounds that bind with high affinity to these receptors. These compounds display a range of intrinsic efficacies, indicating their potential in receptor-focused research (Tenbrink et al., 1994).

Structural Analysis

1-Fluoro-2,5-dimethoxy-4-nitrobenzene, synthesized from commercial 2-fluoro-1,4-dimethoxybenzene, was analyzed by Sweeney et al. (2018) through X-ray crystallography. This study highlights the importance of structural analysis in understanding the properties of such compounds (Sweeney et al., 2018).

Electrocatalytic Applications

The electrocatalytic properties of nitroaromatic compounds, including derivatives of 4-cyclopropyl-2-fluoro-1-nitrobenzene, have been explored. Karikalan et al. (2017) investigated the reduction of nitroaromatic compounds like 4-nitroaniline using activated graphite sheets. This study provides insight into the potential environmental applications of these compounds in reducing pollutants (Karikalan et al., 2017).

Biochemical Sensor Development

Arya and Park (2014) developed a platform based on 4-Fluoro-3-nitrophenyl grafted gold electrodes for the detection of interleukin-2 protein. This showcases the potential use of such compounds in biosensor fabrication, indicating a significant role in biochemical detection technologies (Arya & Park, 2014).

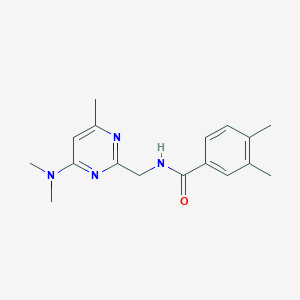

Catalytic Reactions

The role of 4-cyclopropyl-2-fluoro-1-nitrobenzene derivatives in catalytic reactions was studied by Kim and Yu (2003), who examined the amination of 2-fluoronitrobenzene. This study highlights the compound's effectiveness in catalysis, demonstrating its potential in synthetic chemistry (Kim & Yu, 2003).

Environmental Applications

Agrawal and Tratnyek (1996) explored the reduction of nitro aromatic compounds, including derivatives of 4-cyclopropyl-2-fluoro-1-nitrobenzene, by zero-valent iron metal. This study implies the possible environmental application of these compounds in groundwater contaminant remediation (Agrawal & Tratnyek, 1996).

Safety And Hazards

Propiedades

IUPAC Name |

4-cyclopropyl-2-fluoro-1-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO2/c10-8-5-7(6-1-2-6)3-4-9(8)11(12)13/h3-6H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMSWCQVIQTYTEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=C(C=C2)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Cyclopropyl-2-fluoro-1-nitrobenzene | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(azetidin-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2469055.png)

![(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(1,3-benzodioxol-5-yl)methanone](/img/structure/B2469061.png)

![2-(5-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride](/img/no-structure.png)

![N-(4-acetylphenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2469069.png)

![4-tert-butyl-N-{[2-(dimethylamino)pyridin-4-yl]methyl}-2-oxopyrrolidine-3-carboxamide](/img/structure/B2469070.png)

![1-(butylthio)-4-(2-ethoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2469074.png)

![Methyl 2-{[2,2-difluoro-2-(4-methoxyphenoxy)acetyl]amino}benzenecarboxylate](/img/structure/B2469076.png)

![Ethyl 6-benzyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2469077.png)